N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide
Description
N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is a carboximidamide derivative characterized by a benzyloxy-substituted phenyl ring and a methoxy group at the para position of the benzene core. Its hydrochloride salt form (e.g., 4-(Benzyloxy)benzimidamide hydrochloride, CAS 57928-60-6) is commonly used to improve solubility and stability in biological studies .
Properties
CAS No. |
726196-29-8 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methoxy-N'-(4-phenylmethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O2/c1-24-19-11-7-17(8-12-19)21(22)23-18-9-13-20(14-10-18)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,22,23) |
InChI Key |
NMEZUWSUBIASPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzene-1-carboximidamide with 4-(benzyloxy)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Fluorinated Analogs
- 4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide (): Key Difference: Replacement of methoxy with a hydroxy group and introduction of a fluorine atom on the benzyloxy substituent. The hydroxy group may enhance hydrogen-bonding interactions but reduce metabolic stability compared to methoxy . Molecular Weight: ~274.27 g/mol (estimated).
Chlorinated Derivatives
- 4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide (CAS 68451-78-5, ): Key Difference: Substitution of benzyloxy with a 4-methoxybenzoyloxy group and addition of a chlorine atom. The benzoyloxy group introduces steric bulk, which may reduce solubility compared to benzyloxy . Molecular Weight: 304.73 g/mol.
Structural Modifications in Hydrochloride Salts
- 3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride (CAS 1461726-85-1, ): Key Difference: Replacement of benzyloxy with a cyclopentyloxy group and inclusion of a hydroxy substituent. The hydroxy group may improve water solubility but increase susceptibility to oxidation . Molecular Formula: C₁₄H₁₉ClN₂O₃.
Functional Group Replacements
- N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (CAS 635702-23-7, ):
- Key Difference : Substitution of benzyloxy with a hydroxymethyl group.
- Impact : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration. This derivative lacks the aromatic benzyloxy moiety, diminishing π-π stacking interactions .
- Molecular Weight : ~182.19 g/mol.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Potential (Inferred from Substituent Effects)
| Compound | Likely Target Interactions | Potential Limitations |
|---|---|---|
| This compound | Enzymes with hydrophobic binding pockets | Moderate metabolic stability |
| 4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide | Targets requiring hydrogen-bond donors | Susceptibility to oxidation |
| 4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide | Electrophile-sensitive enzymes | Low solubility due to steric hindrance |
| N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | Water-soluble targets | Poor membrane permeability |
Biological Activity
N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : this compound
The compound features a carboximidamide functional group, which is known to influence its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with structural similarities have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation and are targets for neurodegenerative diseases .
- Interference with Cellular Signaling : The presence of the benzyloxy group may enhance interactions with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In vitro studies utilizing various assays have assessed the biological activity of similar compounds. For example, derivatives have demonstrated:
- Inhibitory Activity Against MAO : Certain derivatives showed IC50 values in the low micromolar range against MAO-A and MAO-B, indicating potential for treating mood disorders .
- Cholinesterase Inhibition : Some compounds exhibited selective inhibition against BChE, which is relevant for Alzheimer's disease treatment .
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 2d | MAO-A | 1.38 | Selective |
| 2i | MAO-B | 2.48 | Selective |
| 2t | BChE | 55% @ 100 µM | Non-selective |
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.
- Anticancer Activity : Another investigation into structurally related compounds revealed potential anticancer properties through apoptosis induction in cancer cell lines. The mechanism was linked to alterations in mitochondrial membrane potential and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
